molecular formula C12H11Cl2N B12868491 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B12868491
M. Wt: 240.12 g/mol
InChI Key: DYVJPIZUNZZUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and two methyl groups attached to the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several methods. One common method involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under specific reaction conditions. The reaction typically occurs at a temperature range of 90-120°C for charging and 120-220°C for the reaction itself . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.

Industrial Production Methods

For industrial production, the method described above is often optimized to increase yield and reduce waste. The use of protonic solvents in the after-treatment process helps achieve a purity of over 99.5% and a yield of more than 59.5% . This method is suitable for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrrole oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted phenyl pyrroles.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C12H11Cl2N/c1-8-6-7-9(2)15(8)11-5-3-4-10(13)12(11)14/h3-7H,1-2H3

InChI Key

DYVJPIZUNZZUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C(=CC=C2)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.